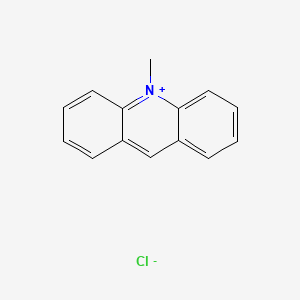

10-Methylacridinium chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

5776-39-6 |

|---|---|

Molecular Formula |

C14H12ClN |

Molecular Weight |

229.70 g/mol |

IUPAC Name |

10-methylacridin-10-ium;chloride |

InChI |

InChI=1S/C14H12N.ClH/c1-15-13-8-4-2-6-11(13)10-12-7-3-5-9-14(12)15;/h2-10H,1H3;1H/q+1;/p-1 |

InChI Key |

WCTQQEFKVYYLSZ-UHFFFAOYSA-M |

Canonical SMILES |

C[N+]1=C2C=CC=CC2=CC3=CC=CC=C31.[Cl-] |

Related CAS |

13367-81-2 (Parent) |

Origin of Product |

United States |

Synthetic Methodologies for 10 Methylacridinium Chloride and Its Derivatives

N-Methylation Reactions

A common and direct approach to introduce the methyl group at the nitrogen atom of the acridinium (B8443388) ring is through N-methylation. This can be achieved on the acridine (B1665455) precursor or its derivatives.

The direct methylation of acridines is a fundamental step in forming the 10-methylacridinium (B81027) scaffold. This reaction typically involves treating the acridine with a methylating agent. For instance, methyl fluorosulphonate has been used to methylate acridine esters, resulting in the formation of the corresponding acridinium salt. google.com Another approach involves the alkylation of 9-mesityl acridine with methyl iodide in the presence of potassium hexafluorophosphate (B91526). google.com These N-methylated derivatives are of significant interest due to their potential as ligands for G-quadruplex DNA. nih.gov The choice of methylating agent and reaction conditions can be crucial for achieving high yields and avoiding side reactions.

| Precursor | Methylating Agent | Product | Reference |

| Acridine ester | Methyl fluorosulphonate | Acridinium ester salt | google.com |

| 9-Mesityl acridine | Methyl iodide / KPF6 | 9-Mesityl-10-methylacridinium (B1239669) hexafluorophosphate | google.com |

| 5,6-dihydrobenzo[c]acridine | Not Specified | 12-N-Methylated 5,6-dihydrobenzo[c]acridine | nih.gov |

While specific details on the direct methylation of 9-isothiocyanatoacridine (B1218491) to form 10-methylacridinium chloride are not extensively documented in the provided results, the chemistry of isothiocyanates suggests that the nitrogen of the acridine ring would be susceptible to methylation under appropriate conditions. 9-Isothiocyanatoacridine itself is a known compound, listed with the systematic name isothiocyanic acid, 9-acridinyl ester. ncats.io The reactivity of the isothiocyanate group would need to be considered to prevent unwanted side reactions during the N-methylation step.

Reactions Involving Chlorinated Acridinium Precursors

Chlorinated acridinium precursors, particularly 9-chloroacridine, serve as versatile intermediates in the synthesis of various acridinium derivatives. The chlorine atom at the 9-position is a good leaving group, facilitating nucleophilic substitution reactions.

The synthesis of 9-aminoacridine (B1665356) derivatives can be achieved through the nucleophilic addition of amines to a suitable acridine precursor. For example, the reaction of 9-methoxyacridine (B162088) with diamines can yield bis-(9-acridinyl) compounds. nih.gov While this example uses a methoxy (B1213986) leaving group, the principle applies to the more reactive 9-chloroacridine. The resulting 9-aminoacridines can then be N-methylated to produce the corresponding 10-methylacridinium salts. This approach is valuable for creating DNA-intercalating agents. nih.govnih.gov

| Acridine Precursor | Nucleophile | Product | Reference |

| 9-Methoxyacridine | Diamine | Bis-(9-acridinyl) compound | nih.gov |

Cyclization and Derivatization for Acridinium Esters and Amides

The synthesis of acridinium esters and amides often involves the cyclization of precursors to form the acridine core, followed by or concurrent with the introduction of the ester or amide functionality. These derivatives are particularly important as chemiluminescent labels. nih.gov

A notable method involves the acid-promoted cyclization and subsequent esterification or amidation of isatins with alcohols or amines. rsc.org This protocol allows for the efficient preparation of a variety of substituted acridinium esters and amides in high yields. rsc.org Another strategy for synthesizing acridinium esters is to first prepare an acridine ester from a reactive derivative of a 9-carboxyacridine and then N-alkylate the acridine ester. google.com For instance, acridine-9-carbonyl chloride can be synthesized from the corresponding acridine and then converted to the desired ester. google.com The development of synthetic routes in ionic liquids has also been explored as a greener alternative. researchgate.net

| Starting Materials | Reaction Type | Product | Reference |

| Isatins, alcohols/amines | Acid-promoted cyclization and esterification/amidation | Substituted acridinium esters and amides | rsc.org |

| 9-Carboxyacridine derivative | Esterification followed by N-alkylation | Acridinium ester | google.com |

| Acridine-9-carboxylic acid, 1,3-propanediol | Esterification | 9-(3-hydroxypropyl)-acridine-9-carboxylate | researchgate.net |

Reactions Involving Chlorinated Acridinium Precursors

Modern and Modular Synthetic Approaches

The development of modern synthetic methods has revolutionized the preparation of acridinium derivatives, enabling more efficient and versatile access to these compounds. These approaches often focus on late-stage functionalization, allowing for the diversification of the acridine core.

Photo-Excitation and Copper-Mediated Cascade Annulation for Acridine Derivatives

A convergent and innovative approach for the synthesis of acridine derivatives integrates the photo-excitation of readily available ortho-alkyl nitroarenes with a copper-promoted cascade annulation. nih.gov This one-pot, aerobic reaction utilizes arylboronic acids to construct a wide variety of acridine frameworks, including symmetrical, unsymmetrical, and polysubstituted derivatives that are otherwise challenging to synthesize. nih.gov This method streamlines the production of structurally diverse acridinium salts, which exhibit enhanced photophysical properties and high excited-state potentials. nih.gov The conventional synthetic routes often require specialized starting materials and multi-step manipulations under stringent anaerobic or moisture-free conditions. nih.gov

This modern approach significantly improves the synthesis of acridinium salts with superior performance in complex photoredox transformations. nih.gov The resulting acridinium salts have shown high excited state potentials, ranging from E*red = 2.08–3.15 V. nih.gov

Site-Selective C(aryl)–H Alkylation for Functionalized Acridinium Photocatalysts

A significant challenge in the synthesis of acridinium photocatalysts has been the fine-tuning of their catalytic performance through the functionalization of their structural cores. chinesechemsoc.org Traditional de novo synthesis methods often involve difficult steps and the use of sensitive organometallic reagents. chinesechemsoc.org A modern and modular approach to address this is the site-selective late-stage C(aryl)–H alkylation. chinesechemsoc.org

This method allows for the diversification of the acridinium core structure, providing rapid access to a library of 3,6-functionalized acridinium photocatalysts. chinesechemsoc.org The process is scalable and demonstrates broad functional group compatibility, enabling the synthesis of novel acridinium dyes with tailored photocatalytic properties. chinesechemsoc.orgresearchgate.net This approach has been successfully applied to the C-H functionalization of various substrates, including piperazines, using acridinium photocatalysts. researchgate.net

The site-selective C(aryl)–H alkylation is achieved through a cross-coupling reaction between acridinium salts and organotrifluoroborates, induced by visible light. chinesechemsoc.org This photochemical addition is followed by an electrocatalytic dehydrogenation step. chinesechemsoc.org This sequential process allows for the introduction of a wide range of electronically and sterically diverse substituents at the 3,6-positions of the acridinium core. chinesechemsoc.org The development of a four-step continuous-flow reactor system has further enhanced this methodology, enabling 3,6-dialkylation without the need for intermediate manipulation. chinesechemsoc.org

Synthesis of Specific 10-Methylacridinium Derivatives

The synthesis of specific derivatives, such as 9-mesityl-10-methylacridinium salts, highlights the application of both traditional and modern synthetic techniques.

9-Mesityl-10-methylacridinium Salts

The 9-mesityl-10-methylacridinium cation is a widely used photocatalyst. rsc.org Its synthesis has been approached through various methods, with Grignard reaction-based approaches being prominent.

One method for the preparation of 9-mesityl-10-methylacridinium salts involves the reaction of mesityl-magnesium bromide, a Grignard reagent, with an N-methylacridinium salt derivative in a dehydrated organic solvent like diethyl ether. google.com This is followed by electrochemical oxidation at a controlled potential. google.com An alternative pathway starts with the reaction of N-methyl acridone (B373769) with mesityl magnesium bromide in boiling dry THF, followed by treatment with perchloric acid. google.com

Another documented synthesis of 9-mesityl-10-methylacridinium hexafluorophosphate begins with N-(2-methoxyethoxymethyl)-9-acridone and mesityl magnesium bromide. google.com The subsequent steps involve acid hydrolysis to form 9-mesityl acridine, which is then alkylated with methyl iodide in the presence of potassium hexafluorophosphate. google.com Traditional methods for preparing acridinium salts often involve the addition of an organometallic nucleophile, such as a Grignard reagent, to an acridone, followed by protonation and dehydration to form the aromatic acridinium core. nih.gov

Electrochemical Oxidation Methods

Electrochemical oxidation has emerged as a powerful and sustainable method for the synthesis of complex organic molecules, offering advantages such as high functional group tolerance and mild reaction conditions. nih.gov This technique is particularly relevant for the synthesis of acridinium salts.

The anodic oxidation of iodoarenes represents a robust method for generating hypervalent iodine compounds, which are valuable reagents in organic synthesis. cardiff.ac.uk This electrochemical approach avoids the use of hazardous or costly chemical oxidants. cardiff.ac.uk The process typically involves the oxidation of an iodoarene at a platinum or graphite (B72142) electrode. cardiff.ac.uk The iodoarene is first adsorbed onto the electrode surface, followed by a one-electron oxidation to form a radical cation. cardiff.ac.uk This intermediate then rapidly reacts with a nucleophile or another arene molecule. cardiff.ac.uk

In the context of acridinium synthesis, electrochemical methods can be employed for various transformations. For instance, the electrochemical oxidation of Methylene (B1212753) Blue in the presence of chloride ions leads to the formation of oxidizing agents like Cl2 and HOCl, which can rapidly mineralize organic molecules. researchgate.net While not a direct synthesis of this compound, this demonstrates the principle of using electrochemistry to generate reactive species in situ.

A more direct application is the electrochemical synthesis of 9-mesityl-10-methylacridinium salts. One method involves the reaction of N-methylacridinium salts with mesityl-magnesium bromide in diethyl ether, followed by electrochemical oxidation at a controlled potential. google.com This process is noted for its high yield and reduced synthesis time compared to traditional methods that use aggressive acids like perchloric acid. google.com

Table 1: Comparison of Synthetic Methods for 9-Mesityl-10-methylacridinium Salts

| Feature | Traditional Method (using Perchloric Acid) | Electrochemical Method |

| Starting Material | N-methylacridone | N-methylacridinium salt |

| Reagent | Mesityl magnesium bromide, Perchloric acid | Mesityl magnesium bromide |

| Key Step | Boiling in THF, Treatment with acid | Electrochemical oxidation |

| Reaction Time | Prolonged heating (4 hours) | Shorter |

| Yield | Moderate | High (81% for perchlorate (B79767) salt) |

| Safety | Use of aggressive perchloric acid | Avoids aggressive acids |

This table summarizes the key differences between a traditional chemical oxidation and a modern electrochemical approach for the synthesis of a 10-methylacridinium derivative.

9-Carboxy-10-methylacridinium Salts

9-Carboxy-10-methylacridinium salts are of significant interest due to their chemiluminescent properties. acs.org The synthesis of these compounds is a key step in the development of chemiluminescent labels and probes.

A common route to 9-carboxy-10-methylacridinium salts involves the synthesis of (±)-11-nor-9-carboxy-Δ9-tetrahydrocannabinol, a metabolite of Δ9-tetrahydrocannabinol, which provides insights into relevant synthetic strategies. researchgate.net A regioselective synthesis has been achieved in seven steps starting from apoverbenone and the bis-MOM ether of olivetol. researchgate.net Key steps in this synthesis include the condensation to form a tertiary allylic alcohol, oxidative rearrangement to an enone, and subsequent acid-catalyzed hydrolysis and cyclization to form a benzopyranone intermediate. researchgate.net

Another approach involves the palladium-catalyzed carboxylation of a vinyl triflate precursor, followed by hydrolysis to yield the desired carboxylic acid. researchgate.net The synthesis of labeled analogs, such as [¹³C₄]-11-nor-9-carboxy-∆⁹-tetrahydrocannabinol, has also been developed to serve as internal standards in analytical applications. nih.gov This synthesis was streamlined by using nitromethane (B149229) as a co-solvent in the condensation step with (+)-apoverbenone. nih.gov

The synthesis of glucuronide derivatives of these carboxylic acids has also been explored, which is relevant for studying their metabolism. google.com These syntheses often involve protecting the hydroxyl and carboxylic acid groups, followed by coupling with a protected sugar molecule and subsequent deprotection. google.com

Biotinylated 10-Methylacridinium Derivatives

Biotin (B1667282), an essential growth factor, is often incorporated into molecules to create probes for affinity-based purification and detection. lsu.edulsu.edu The synthesis of biotinylated 10-methylacridinium derivatives combines the signaling properties of the acridinium moiety with the specific binding affinity of biotin.

The synthesis of biotin derivatives typically involves the activation of biotin's carboxylic acid group to form an active ester, such as a N-hydroxysuccinimide (NHS) ester. nih.gov This activated biotin can then be reacted with an amine-functionalized acridinium derivative. For example, biotin-NHS can be prepared by reacting biotin with N,N′-disuccinimidyl carbonate in the presence of triethylamine. nih.gov

Alternatively, bifunctional linkers can be used to connect biotin to the acridinium core. For instance, biotin derivatives of methotrexate (B535133) and folate have been synthesized using a disulfide-containing spacer. nih.gov These probes were purified using DEAE-Trisacryl chromatography and characterized by HPLC and mass spectrometry. nih.gov

Another strategy involves the catalytic oxidative carbonylation of diamines to form the urea (B33335) moiety of biotin and related heterocyclic compounds. rsc.org This method, using a tungsten hexacarbonyl catalyst, offers an alternative to the use of phosgene (B1210022) or its derivatives. rsc.org

Table 2: Examples of Biotinylation Reagents and Methods

| Reagent/Method | Description | Application |

| Biotin N-Hydroxysuccinimide (biotin-NHS) | An activated form of biotin that reacts with primary amines. | Labeling of proteins and other molecules with amine groups. nih.gov |

| Disuccinimidyl Carbonate | Used to create homo-bifunctional cross-linkers. | Synthesis of biotinylated cross-linkers for studying protein interactions. nih.gov |

| Catalytic Oxidative Carbonylation | W(CO)6-catalyzed formation of the urea ring from a diamine precursor. | A phosgene-free method for synthesizing biotin and its derivatives. rsc.org |

| Disulfide-containing Spacers | Linkers that can be cleaved under reducing conditions. | Creation of dissociable probes for affinity purification. nih.gov |

This table highlights various chemical strategies employed in the synthesis of biotinylated molecules, which can be adapted for the biotinylation of 10-methylacridinium derivatives.

9-Chloro-10-methylacridinium as a Synthetic Precursor

9-Chloro-10-methylacridinium is a key intermediate in the synthesis of various functionalized acridinium derivatives. The chlorine atom at the 9-position is a good leaving group, allowing for nucleophilic substitution reactions to introduce a wide range of functionalities.

The synthesis of this precursor itself is an important consideration. While direct chlorination methods can be employed, the reactivity of the acridinium system must be carefully managed.

3-Azido-10-methylacridinium Chloride

Azido-functionalized acridinium derivatives are valuable for their ability to participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the efficient and specific conjugation of the acridinium label to other molecules.

The synthesis of azido-containing nucleoside analogs provides a relevant example of the synthetic strategies that can be employed. For instance, 2-(3'-azido-3'-deoxy-β-D-ribofuranosyl)thiazole-4-carboxamide was synthesized from 1,2;5,6-di-O-isopropylidene-D-glucose. nih.gov This multi-step synthesis involves the introduction of the azido (B1232118) group at a specific position on the sugar moiety. A similar strategy could be adapted to introduce an azido group onto the acridine ring system, likely through nucleophilic aromatic substitution on a suitably activated precursor, or by functional group transformation of an existing amine or hydroxyl group.

Photophysical Properties and Excited State Dynamics of 10 Methylacridinium Compounds

Electronic Absorption and Emission Characteristics

The interaction of 10-methylacridinium (B81027) chloride with light is dictated by its electronic structure, which gives rise to distinct absorption and emission properties. Upon absorbing a photon, the molecule is promoted to an electronically excited state. The nature of these excited states and their subsequent decay pathways, including fluorescence and non-radiative processes, are fundamental to its photophysical behavior.

Locally Excited (LE) States

Upon illumination with blue or near-UV light, 10-methylacridinium derivatives initially form a locally excited (LE) singlet state. acs.orgnih.gov This state, often denoted as S1, is characterized by the excitation being confined to the acridinium (B8443388) ring system itself. Theoretical studies on related acridinium compounds support the idea that the initial photoexcitation populates an acridinium-like state. nih.gov In this LE state, the electron density distribution is similar to the ground state, but at a higher energy level. The formation of this LE state is the primary step that initiates all subsequent photophysical and photochemical processes.

Charge-Shift (CSH) States

In certain substituted 10-methylacridinium compounds, particularly those with an electron-donating group, the initially formed LE state can evolve into a charge-shift (CSH) or charge-transfer (CT) state. For instance, in the 9-mesityl-10-methylacridinium (B1239669) cation, the LE state undergoes rapid charge transfer from the electron-rich mesityl group to the electron-accepting acridinium moiety in polar solvents. acs.orgnih.gov This results in a state with significant separation of charge.

Theoretical models, such as the generalized Mulliken-Hush (GMH) model, have been employed to study these CSH processes. nih.govacs.org These calculations examine excitation energies, changes in dipole moment, and the electronic coupling between the ground and CSH states. nih.govacs.org Studies on arylamine-substituted acridinium ions indicate strong electronic coupling over a range of geometries, although the localized nature of the initial and final states suggests that the formation of a fully twisted intramolecular charge transfer (TICT) state is unlikely in some systems. nih.govnih.gov The energy of the CT state is highly sensitive to the solvent polarity, with more polar solvents stabilizing the charge-separated state.

Fluorescence Quenching Mechanisms

The fluorescence of the 10-methylacridinium cation can be diminished or "quenched" through interactions with other molecules, known as quenchers. This process can occur through two primary mechanisms: static and dynamic quenching. researchgate.netresearchgate.net

Static quenching occurs when the fluorophore (10-methylacridinium) and the quencher form a non-fluorescent complex on the ground state. This pre-association reduces the population of fluorophores available for excitation. researchgate.net The formation of this ground-state complex is an equilibrium process.

Dynamic (or collisional) quenching happens when the quencher collides with the 10-methylacridinium molecule during the lifetime of its excited state. researchgate.net Upon collision, the excited fluorophore returns to the ground state without emitting a photon. The efficiency of dynamic quenching is dependent on the concentration of the quencher and the rate of diffusion in the solvent.

Studies have shown that the fluorescence of 10-methylacridinium chloride is efficiently quenched by various molecules, including sulfur-containing amino acids, carboxylic acids, and nucleotides. researchgate.netscilit.com The quenching by thio-organic compounds is proposed to occur via photoinduced electron transfer from the sulfur atom of the quencher to the excited singlet state of the acridinium cation. researchgate.net The rate constants for these quenching processes are often very high, approaching the diffusion-controlled limit. researchgate.net

The Stern-Volmer equation is commonly used to analyze fluorescence quenching data and can help distinguish between static and dynamic mechanisms. researchgate.netcolostate.edu

| Quencher Type | Quenching Mechanism | Key Findings |

| Sulfur-containing amino acids | Static and Dynamic | Quenching occurs via photoinduced electron transfer from the sulfur atom. Quenching rate constants are near diffusion-controlled limits. researchgate.net |

| Nucleotides (AMP, GMP, TMP, CMP) | Static and Dynamic | All tested nucleotides quench the fluorescence of this compound. The order of quenching efficiency is AMP ≳ GMP > TMP ≳ CMP. scilit.com |

| Cr(III) complexes | Dynamic (Energy Transfer) | Deactivation of the excited singlet state involves a "diffusion controlled" energy transfer mechanism with anionic quenchers. researchgate.net |

Excited State Generation and Evolution

Following the initial absorption of light, the excited 10-methylacridinium molecule undergoes a series of rapid transformations. The evolution of its excited states, including both singlet and triplet manifolds, determines the ultimate fate of the absorbed energy.

Singlet Excited States

The primary excited state formed upon photoexcitation is the lowest excited singlet state (S1). researchgate.net This state is the origin of fluorescence emission. The lifetime of the S1 state is typically on the nanosecond timescale. acs.orgnih.gov For example, in the 9-mesityl-10-methylacridinium cation, the decay of the CT state, which is in thermal equilibrium with the LE state, occurs on the nanosecond scale. acs.org

The excited singlet state is a more potent oxidant than the ground state, which allows it to participate in photoinduced electron transfer reactions, as seen in the fluorescence quenching studies with thio-organic compounds. researchgate.net The decay of the singlet excited state can occur through several competing pathways:

Fluorescence: Radiative decay back to the ground state (S0), emitting a photon.

Internal Conversion: Non-radiative decay to the ground state.

Intersystem Crossing: A spin-forbidden transition to the triplet state manifold (T1).

Quenching: Interaction with other molecules leading to non-radiative decay.

Triplet Excited States and their Formation

In addition to the singlet state, the triplet excited state (T1) plays a crucial role in the photophysics of acridinium compounds. The triplet state is formed from the singlet excited state via a process called intersystem crossing (ISC). acs.orgnih.gov This process involves a change in the spin multiplicity of the excited electron. libretexts.org

In the case of the 9-mesityl-10-methylacridinium cation, intersystem crossing from the charge-transfer (CT) state effectively populates the acridinium-like locally excited triplet state. acs.orgnih.gov This triplet state lies at a lower energy level than the CT state. acs.org

The formation of the triplet state can be significantly enhanced by the presence of a heavy atom, such as iodine (in the form of iodomethane), which increases the rate of intersystem crossing. acs.orgnih.gov The quantum yield for the formation of the LE triplet state in 9-mesityl-10-methylacridinium was found to be 0.38, and this increased by a factor of 2.3 in the presence of iodomethane. acs.orgnih.gov

Triplet states have significantly longer lifetimes than singlet states, often lasting for microseconds or even milliseconds in the absence of quenchers like oxygen. acs.orgnih.gov For the 9-mesityl-10-methylacridinium cation, the triplet lifetime is about 30 microseconds at room temperature in the absence of oxygen and extends to 5 milliseconds in a glassy matrix at 77 K. acs.orgnih.gov This long lifetime increases the probability of the excited molecule undergoing chemical reactions, such as reacting with molecular oxygen to produce highly reactive singlet oxygen. acs.orgnih.gov

| Excited State Property | 9-Mesityl-10-methylacridinium Cation |

| Triplet State Formation Pathway | Intersystem crossing from the charge-transfer (CT) state. acs.orgnih.gov |

| Triplet State Quantum Yield (Φ_T) | 0.38. acs.orgnih.gov |

| Effect of Heavy Atom (Iodomethane) | Increases Φ_T by a factor of 2.3. acs.orgnih.gov |

| Triplet Lifetime (Room Temp, O2-free) | ~30 µs. acs.orgnih.gov |

| Triplet Lifetime (77 K, glass) | ~5 ms. acs.orgnih.gov |

Twisted Intramolecular Charge Transfer (TICT) States

Upon photoexcitation, certain 10-methylacridinium derivatives, particularly those with an electron-donating group, can form a Twisted Intramolecular Charge Transfer (TICT) state. rsc.org This process involves an electron transfer from the donor to the acceptor moiety, accompanied by a rotation around the single bond connecting them. rsc.org This leads to a geometrically relaxed state with a perpendicular arrangement of the donor and acceptor groups. rsc.org The formation of the TICT state can compete with fluorescence, often resulting in dual fluorescence from both the locally excited (LE) state and the lower-energy TICT state. rsc.org The emission properties of these TICT-based fluorophores are highly sensitive to the surrounding environment, making them useful as sensors for solvent polarity and viscosity. rsc.orgmdpi.com

In molecules like 9-mesityl-10-methylacridinium (Acr⁺–Mes), significant steric hindrance between the donor and acceptor groups favors the formation of an electron transfer state with a perpendicular conformation, even in the excited state. rsc.org This characteristic makes Acr⁺–Mes an efficient photocatalyst in various reactions. rsc.org The formation of the reactive TICT state can be an inefficient process as it competes with fluorescence from this state upon photon absorption. nih.gov

Photoinduced Electron Transfer (PET) Processes

Photoinduced electron transfer (PET) is a fundamental process in the excited state dynamics of 10-methylacridinium compounds. nih.govtuni.firesearchgate.net In these systems, the 10-methylacridinium moiety typically acts as the electron acceptor (Acr⁺), while a substituent, often at the 9-position, serves as the electron donor (R). nih.govresearchgate.net Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating a charge-separated or electron-transfer (ET) state. nih.govresearchgate.net

The efficiency and dynamics of PET are influenced by the driving force of the electron transfer and the electronic interaction between the donor and acceptor moieties. nih.govresearchgate.net The rate constants of both photoinduced electron transfer and the subsequent back electron transfer can be determined through photophysical and electrochemical measurements and are often analyzed using the Marcus theory of electron transfer. nih.govresearchgate.netresearchgate.net

For instance, in 9-mesityl-10-methylacridinium ion (Acr⁺-Mes), photoexcitation leads to the formation of a triplet ET state, denoted as ³(Acr•-Mes•⁺), which possesses a long lifetime, high energy (2.37 eV), and a high quantum yield (greater than 75%) in acetonitrile (B52724). nih.govtuni.firesearchgate.net This long-lived triplet state exhibits both the strong oxidizing ability of the Mes•⁺ moiety and the reducing ability of the Acr• moiety. nih.govtuni.firesearchgate.net However, it's important to note that some studies suggest that the observed long-lived species might be due to a sacrificial process forming an acridinyl radical rather than a true long-lived charge-shift state. rsc.org

Back Electron Transfer Kinetics and Rate Retardation

Following photoinduced electron transfer, the resulting charge-separated state can return to the ground state via back electron transfer (BET). The kinetics of this process are crucial in determining the lifetime of the charge-separated state and, consequently, the efficiency of any subsequent photochemical reactions.

The rate of BET is governed by the driving force of the reaction and the reorganization energy, as described by the Marcus theory. nih.govresearchgate.net In some 10-methylacridinium systems, the BET process can be significantly slow, falling into the "Marcus inverted region." This rate retardation is a key factor in achieving long-lived charge-separated states. For example, the electron-transfer state of 9-mesityl-10-methylacridinium ion has been reported to have a remarkably long lifetime, on the order of hours at low temperatures (203 K), which is significantly longer than that of the natural photosynthetic reaction center. nih.gov This slow BET is attributed to the large driving force and small reorganization energy associated with the process.

Excited State Redox Potentials

The excited state redox potentials of 10-methylacridinium compounds are a critical determinant of their photocatalytic activity. aip.org These potentials quantify the oxidizing and reducing power of the molecule in its excited state.

Quantification and Factors Influencing Reduction Potential

The excited-state redox potentials can be estimated from the ground-state redox potentials and the excited-state energy. aip.org Ground-state redox potentials are typically determined using cyclic voltammetry. aip.org The excited-state reduction potential (Ered) is a key parameter, and for some acridinium-based photosensitizers, it can be exceptionally high. For example, 9-mesityl-10-methylacridinium perchlorate (B79767) exhibits a strongly oxidizing charge-separated state with an excited-state reduction potential of +2.06 V. aip.org

The reduction potential is influenced by the electronic properties of the substituents on the acridinium core. Electron-withdrawing groups can increase the reduction potential, making the excited state a stronger oxidant. This structure-property relationship allows for the rational design of acridinium photocatalysts with tailored redox properties for specific applications. aip.org

Photochemical Stability and Degradation Pathways

While 10-methylacridinium compounds are effective photocatalysts, their photochemical stability can be a concern, particularly under aerobic conditions. ncl.ac.ukresearchgate.net Continuous exposure to light in the presence of oxygen can lead to degradation. ncl.ac.ukresearchgate.net

Environmental and Media Effects on Photophysical Behavior

The photophysical behavior of 10-methylacridinium compounds is significantly influenced by the surrounding environment and the properties of the medium. Factors such as solvent polarity, viscosity, and the presence of specific ions can alter the excited-state dynamics.

As discussed in the context of TICT states, solvent polarity plays a crucial role. rsc.org In polar solvents, the formation of charge-transfer states is generally favored. acs.org The solvent can also affect the rates of electron transfer and back electron transfer.

Compound Names Table

| Abbreviation/Common Name | Chemical Name |

| This compound | This compound |

| Acr⁺–Mes | 9-Mesityl-10-methylacridinium |

| Acr⁺-R | 9-Substituted 10-methylacridinium ions |

| AcrMe⁺ | 10-Methylacridinium cation |

| 9-mesityl-10-methylacridinium perchlorate | 9-Mesityl-10-methylacridinium perchlorate |

| 3,5-dimethyl-4-(10-methylacridinium)benzaldehyde | 3,5-Dimethyl-4-(10-methylacridinium)benzaldehyde |

| Benzyltrimethylsilane | Benzyltrimethylsilane |

| Acridinyl radical | Acridinyl radical |

| 3,6-Diamino-10-methylacridinium (B1216087) chloride | 3,6-Diamino-10-methylacridinium chloride |

Solvent Polarity Dependence

The polarity of the solvent plays a crucial role in modulating the photophysical properties of polar molecules like this compound. This influence is primarily observed in the shifts of absorption and fluorescence spectra, as well as in the fluorescence quantum yield and lifetime.

Generally, an increase in solvent polarity leads to a stabilization of the excited state of polar fluorophores. This stabilization results from the reorientation of solvent molecules around the excited molecule, a process known as solvent relaxation. This relaxation lowers the energy of the excited state, leading to a red shift (a shift to longer wavelengths) in the fluorescence emission spectrum. Consequently, the Stokes shift, which is the difference between the maximum absorption and emission wavelengths, tends to increase with solvent polarity.

The fluorescence quantum yield and lifetime of acridinium compounds are also highly dependent on the solvent environment. For many polar dyes, an increase in solvent polarity can lead to an increase in non-radiative decay pathways, thereby decreasing the fluorescence quantum yield. acs.org However, the specific interactions, such as hydrogen bonding between the fluorophore and solvent molecules, can also play a significant role and may lead to different outcomes. For example, in some cases, the formation of hydrogen bonds can increase the rigidity of the system and lead to a higher quantum yield.

The following table illustrates the general trend of how solvent polarity can affect the key photophysical parameters of a polar fluorophore.

| Solvent Property | Effect on Photophysical Parameter |

| Increasing Solvent Polarity | |

| Absorption Maximum (λ_abs) | May show a slight shift (bathochromic or hypsochromic) |

| Emission Maximum (λ_em) | Typically shows a significant bathochromic (red) shift |

| Stokes Shift | Generally increases |

| Fluorescence Quantum Yield (Φ_f) | Often decreases, but can be influenced by specific interactions |

| Excited State Lifetime (τ_f) | Often decreases, mirroring the trend of the quantum yield |

This table represents generalized trends for polar fluorophores and the specific behavior of this compound may vary.

Effects of Solid Glass Matrices

The photophysical properties of 10-methylacridinium compounds are also significantly altered when they are incorporated into solid glass matrices, such as frozen solvents at low temperatures (e.g., 77 K). The rigid environment of a glassy matrix restricts the vibrational and rotational motion of the fluorophore, which in turn affects the non-radiative decay processes.

A key effect of the solid matrix is the suppression of molecular motions that contribute to non-radiative decay pathways. This often leads to a significant increase in the fluorescence and phosphorescence quantum yields.

In a study of the related 9-mesityl-10-methylacridinium cation, it was observed that the decay of the charge-transfer (CT) state is activationless in a glassy matrix. acs.orgresearchgate.net This indicates that the rigid environment prevents the molecule from accessing certain deactivation pathways that are available in fluid solutions.

Furthermore, the lifetime of excited triplet states can be dramatically extended in glassy matrices due to the inhibition of quenching processes that require molecular diffusion, such as quenching by molecular oxygen. For the 9-mesityl-10-methylacridinium cation, the triplet state lifetime was found to be approximately 5 milliseconds in an ethanol (B145695) glass at 77 K, which is significantly longer than its lifetime in fluid solution at room temperature (around 30 microseconds). acs.orgresearchgate.netnih.gov This long-lived triplet state is a crucial property for applications in photocatalysis.

The table below summarizes the expected effects of a solid glass matrix on the photophysical properties of a fluorophore like this compound, based on established principles and data from related compounds.

| Condition | Effect on Photophysical Parameter |

| Transition from Fluid Solution to Solid Glass Matrix (e.g., 77 K) | |

| Fluorescence Quantum Yield (Φ_f) | Generally increases |

| Phosphorescence Quantum Yield (Φ_p) | Generally increases, often becoming readily observable |

| Excited State Lifetime (τ) | Generally increases, especially for the triplet state |

| Spectral Bandwidth | Generally decreases, leading to more resolved spectra |

This table outlines the general effects observed for fluorophores in rigid media. The specific quantitative changes for this compound would require dedicated experimental investigation.

Photoredox Catalysis and Mechanistic Investigations of 10 Methylacridinium Catalysts

Fundamental Principles of Acridinium-Based Photoredox Catalysis

Acridinium (B8443388) salts, such as 10-methylacridinium (B81027) chloride, have emerged as highly effective organic photoredox catalysts, prized for their strong oxidizing capabilities in the excited state. chemrxiv.orgrsc.org Their utility stems from their capacity to absorb visible light and convert it into chemical energy, facilitating a range of chemical transformations through distinct mechanistic pathways. youtube.comsigmaaldrich.com These catalysts offer a metal-free alternative to traditional transition-metal complexes, with tunable photophysical and electrochemical properties that allow for broad applications in organic synthesis. rsc.orgresearchgate.net

Single Electron Transfer (SET) Mechanisms

The most common mechanistic pathway for acridinium-based photocatalysis is Single Electron Transfer (SET). researchgate.net In this process, the ground-state acridinium catalyst absorbs a photon of visible light, promoting it to a singlet excited state (¹Acr⁺). This species rapidly undergoes intersystem crossing to a longer-lived triplet excited state (³Acr⁺). nih.gov This photoexcited state is a significantly more potent oxidant than the ground state. youtube.com

The excited catalyst can then oxidize a suitable substrate molecule (M) by accepting a single electron, generating a substrate radical cation (M•⁺) and the reduced form of the catalyst, an acridinyl radical (Acr•). youtube.comnih.gov

Catalytic Cycle Steps:

Photoexcitation: Acr⁺ + hν → *Acr⁺

Oxidative Quenching: *Acr⁺ + M → Acr• + M•⁺

The newly formed substrate radical cation is a highly reactive intermediate that can undergo various subsequent reactions, such as nucleophilic attack, cyclization, or fragmentation. youtube.comrsc.org To complete the catalytic cycle, the acridinyl radical (Acr•) must be re-oxidized back to the ground-state acridinium cation (Acr⁺). This can be achieved in several ways, often involving a terminal oxidant present in the reaction mixture or by reducing another intermediate in a redox-neutral process. youtube.com

The strong oxidizing power of excited acridinium catalysts, such as 9-mesityl-10-methylacridinium (B1239669) (Mes-Acr-Me⁺), makes them capable of oxidizing substrates that are otherwise difficult to activate. nih.gov For instance, they can facilitate the oxidation of alkenes and arenes to their corresponding radical cations, initiating transformations like anti-Markovnikov hydrofunctionalizations. nih.govrsc.org

| Compound | Excited State Reduction Potential (E₁/₂red*) [V vs SCE] | Substrate Oxidation Potential (Eox) [V vs SCE] | Reference |

|---|---|---|---|

| Mes-Acr-Me⁺ | +2.06 | - | nih.gov |

| Electron-deficient Acridinium Salts | +2.56 to +3.05 | - | nih.gov |

| Pyridine N-oxides | - | +1.36 to +2.25 | nih.gov |

| Cesium carboxylate | - | +0.95 | acs.org |

Proton-Coupled Electron Transfer (PCET) Mechanisms

Proton-Coupled Electron Transfer (PCET) represents a crucial mechanism in photoredox catalysis, particularly when a simple SET process is thermodynamically unfavorable. researchgate.net PCET involves the concerted or stepwise transfer of both an electron and a proton. nih.govacs.org This pathway allows for the activation of substrates containing X-H bonds (e.g., C-H, N-H, O-H) by effectively lowering the energetic barrier for oxidation. acs.orgresearchgate.net By transferring a proton and an electron simultaneously, PCET avoids the formation of high-energy charged intermediates that would be generated in a stepwise process. acs.org

In the context of acridinium catalysis, a photoexcited catalyst can engage in PCET with a substrate. This is particularly relevant for the generation of radicals from substrates that are not easily oxidized but possess an abstractable proton. For example, some acridine-based derivatives can abstract a proton from an alcohol, coupled with an electron transfer, to produce an acridinyl radical. researchgate.net This mechanism is fundamental to many biological energy conversion processes and has been increasingly applied in synthetic organic chemistry. researchgate.netrsc.org The process enables the homolytic cleavage of strong bonds under mild conditions, generating valuable radical intermediates directly from common functional groups. acs.org

The feasibility of a PCET pathway can be rationalized by considering the bond dissociation energies (BDEs) of the substrate's X-H bond and the thermodynamics of the coupled transfer. nih.gov This approach has been used to generate amidyl radicals from nonactivated amides, where an excited oxidant and a Brønsted base work in concert to abstract an electron and a proton, respectively. researchgate.net

Generation and Reactivity of Transient Radical Species

The catalytic cycles of 10-methylacridinium chloride and its derivatives are defined by the generation and consumption of highly reactive transient radical species. These intermediates are the linchpins of the transformations enabled by acridinium photoredox catalysis.

Acridinyl Radicals

The acridinyl radical (Acr•) is the one-electron reduced form of the acridinium catalyst, formed after the initial photoinduced electron transfer from a substrate to the excited acridinium ion. youtube.com This neutral organic radical is a key intermediate that must be turned over to regenerate the active catalyst. youtube.comacs.org The formation of a stable, neutral acridine (B1665455) radical with a twisted intramolecular charge-transfer (TICT) character has been shown to be a potent photoreductant. acs.org

The primary role of the acridinyl radical in the catalytic cycle is to act as a reductant. youtube.com After its formation, it can transfer an electron to an intermediate in the reaction sequence, thereby returning to its original cationic acridinium state (Acr⁺) and completing the catalytic cycle. youtube.comrsc.org For example, in the anti-Markovnikov hydrofunctionalization of alkenes, after the initial alkene radical cation is trapped by a nucleophile, the resulting radical intermediate can be reduced by the acridinyl radical. nih.gov

Mechanistic studies have provided insight into the in-situ formation and interconversion of these active acridine radical species. chemrxiv.orgchemrxiv.org The substituent at the 9-position of the acridine ring is crucial; for instance, a mesityl group is often essential for efficient photoredox catalysis compared to the unsubstituted 10-methylacridinium ion. researchgate.net

Alkene Cation Radicals

When an alkene serves as the substrate in acridinium-based photoredox catalysis, single-electron oxidation by the excited catalyst leads to the formation of a highly reactive alkene cation radical. youtube.comnih.gov These intermediates are central to a wide array of synthetic transformations, including hydrofunctionalization and cycloaddition reactions. youtube.comrsc.org

The generation of an alkene cation radical creates an electrophilic species with an unpaired electron. Its subsequent reactivity is diverse:

Nucleophilic Trapping: The radical cation can be intercepted by a nucleophile, which can be either an external reagent or an appended functional group within the same molecule (intramolecular). youtube.comnih.gov This step is key in many anti-Markovnikov addition reactions, such as hydroalkoxylation and hydroamination. researchgate.net

Cyclization: In intramolecular reactions, the radical cation can be attacked by a tethered nucleophile, leading to the formation of cyclic products. youtube.comrsc.org

Hydrogen Atom Transfer (HAT): Following nucleophilic attack, the resulting radical is often quenched by a hydrogen atom donor to yield the final, neutral product. nih.gov

For example, in the synthesis of 3,4-dihydroisoquinolines, the excited Mes-Acr-Me⁺ catalyst oxidizes an alkene substrate to a radical cation, which then reacts with a nucleophilic aromatic ketimine to proceed toward the final product. rsc.org The ability to generate these reactive intermediates under mild, visible-light conditions is a hallmark of acridinium photocatalysis. youtube.com

Carbon-Centered Radicals

The generation of carbon-centered radicals is a cornerstone of modern organic synthesis, enabling the formation of complex carbon skeletons under mild conditions. 10-Methylacridinium salts have emerged as powerful photoredox catalysts for the generation of these highly reactive intermediates from a variety of stable precursors. Upon irradiation with visible light, the excited state of the 10-methylacridinium catalyst becomes a potent single-electron oxidant.

One key application involves the oxidation of potassium alkyltrifluoroborates. acs.org These bench-stable solids, which possess relatively low oxidation potentials, can be readily oxidized by an excited acridinium catalyst, such as 9-mesityl-10-methylacridinium perchlorate (B79767), to form the corresponding alkyl radicals. acs.org This process avoids the need for harsher methods of radical generation. For instance, the oxidation potential of potassium α-pyrrolidinyltrifluoroborate is +0.78 V versus the saturated calomel (B162337) electrode (SCE), well within the oxidizing window of many photoredox catalysts. acs.org

Mechanistically, the process begins with the photoexcitation of the acridinium catalyst (PC) to its excited state (PC*). This excited state then oxidizes the potassium alkyltrifluoroborate (R-BF₃K), generating a carbon-centered radical (R•) and the reduced form of the photocatalyst. This radical can then engage in various synthetic transformations. acs.org A study on the cyanation of potassium alkyltrifluoroborates employed 9-mesityl-10-methylacridinium perchlorate as the photocatalyst to generate the key alkyl radical intermediate. acs.org

Similarly, zwitterionic acridinium amidates, a related class of catalysts, can facilitate the direct functionalization of aliphatic C-H bonds by generating carbon-centered radicals through a photoinduced direct hydrogen atom transfer (HAT) mechanism. nih.gov This highlights the versatility of the acridinium scaffold in generating carbon-centered radicals through different pathways.

Table 1: Generation of Carbon-Centered Radicals using 10-Methylacridinium Catalysts

| Radical Precursor | Acridinium Catalyst | Radical Generated | Subsequent Reaction | Ref |

|---|---|---|---|---|

| Potassium Alkyltrifluoroborate | 9-Mesityl-10-methylacridinium perchlorate | Alkyl Radical | Cyanation, Alkenylation, Allylation | acs.org |

Heteroatom-Centered Radicals (e.g., Thiyl, O-centered)

Beyond carbon-centered radicals, 10-methylacridinium photoredox catalysis is also adept at generating heteroatom-centered radicals, which are crucial intermediates in numerous functionalization reactions. Thiyl radicals (RS•), in particular, play a pivotal role in dual catalytic systems that couple the photoredox cycle with a hydrogen atom transfer (HAT) cycle.

In the anti-Markovnikov hydrofunctionalization of alkenes, a thiol co-catalyst, such as thiophenol, is often used alongside the acridinium photocatalyst. sigmaaldrich.comresearchgate.net The reaction mechanism involves the oxidation of the alkene by the excited acridinium catalyst to form a radical cation. This intermediate is then trapped by a nucleophile, generating a carbon-centered radical. The catalytic cycle is closed when a thiyl radical, formed in a separate process, oxidizes the reduced acridinyl radical back to its ground state. acs.org This step is crucial for uniting the photoredox and HAT catalytic manifolds. acs.org

Furthermore, the thiyl radical can be generated through hydrogen atom abstraction from the thiol by other radical species in the reaction mixture. This thiol catalyst then serves as a redox-active hydrogen atom donor, facilitating the final protonation step and regenerating the photocatalyst. acs.orgbohrium.com The use of arenethiol-based co-catalysts has proven highly efficient, enabling a broad scope of anti-Markovnikov additions. acs.org The generation and reaction of heteroatom radicals can be achieved through various methods, including homolysis of heteroatom-heteroatom bonds or hydrogen abstraction from E-H precursors. beilstein-journals.org While the focus is often on their addition to unsaturated systems, their role as key players in catalytic cycles is of paramount importance. beilstein-journals.orgrug.nl

Superoxide (B77818) Anion Generation

The generation of the superoxide anion radical (O₂•⁻), a key reactive oxygen species (ROS), can be mediated by acridinium compounds. Lucigenin (B191737), which is bis-N-methylacridinium chloride, is a well-known chemiluminescent probe used to detect superoxide production in biological systems. nih.gov The reaction of lucigenin with superoxide leads to the formation of an excited N-methylacridone, which emits light upon relaxation. nih.gov

While direct studies detailing superoxide generation by simple this compound in synthetic contexts are less common, the underlying principle involves the reduction of molecular oxygen. The reduced form of the acridinium catalyst, the acridinyl radical, generated after it oxidizes a substrate, can potentially transfer an electron to molecular oxygen (O₂) to form the superoxide anion. This process is relevant in aerobic oxidation reactions catalyzed by acridinium salts. For example, the aerobic aromatization of Hantzsch 1,4-dihydropyridines using 9-phenyl-10-methylacridinium as a photocatalyst proceeds via a mechanism where the reduced catalyst is reoxidized by oxygen, which could involve the formation of superoxide. nih.gov

Catalytic Applications in Organic Synthesis

Carbon-Carbon Bond Formation

One of the most significant applications of 10-methylacridinium salts in photoredox catalysis is the development of general and efficient methods for the anti-Markovnikov hydrofunctionalization of alkenes. bohrium.com These reactions provide access to products with regioselectivity opposite to that predicted by the classic Markovnikov's rule, which is a significant challenge in synthetic chemistry.

The strategy relies on a dual catalyst system comprising a 10-methylacridinium photooxidant (e.g., 9-mesityl-10-methylacridinium perchlorate or tetrafluoroborate) and a hydrogen atom transfer (HAT) co-catalyst. acs.orgnih.gov The general mechanism is initiated by the single-electron oxidation of an alkene by the photoexcited acridinium catalyst. This generates a highly reactive alkene radical cation intermediate. bohrium.comacs.org The key to achieving anti-Markovnikov selectivity is that the subsequent nucleophilic attack occurs at the more substituted position of the radical cation, leaving a radical at the less substituted carbon. This radical is then quenched by a hydrogen atom from the HAT catalyst, delivering the final product. acs.org

This methodology has been successfully applied to a wide range of hydrofunctionalization reactions, including:

Hydroetherification: Intramolecular cyclization of alkenols to form cyclic ethers proceeds with complete anti-Markovnikov regioselectivity. acs.orgacs.org

Hydroamination: Unsaturated amines can be cyclized to afford nitrogen-containing heterocycles. sigmaaldrich.comresearchgate.net The method has also been extended to intermolecular examples. researchgate.net

Hydroacetoxylation and Hydrolactonization: Carboxylic acids can serve as nucleophiles, leading to the formation of esters and lactones, respectively. acs.orgbohrium.com

The use of thiophenol or other arenethiols as the HAT catalyst has been particularly effective in expanding the scope and efficiency of these transformations. sigmaaldrich.comacs.org

Table 2: Examples of Anti-Markovnikov Alkene Hydrofunctionalization

| Reaction Type | Nucleophile | Acridinium Catalyst | HAT Co-catalyst | Ref |

|---|---|---|---|---|

| Hydroetherification | Alcohol | 9-Mesityl-10-methylacridinium perchlorate | 2-Phenylmalononitrile | acs.orgacs.org |

| Hydroamination | Amine | 9-Mesityl-10-methylacridinium tetrafluoroborate | Thiophenol | sigmaaldrich.comresearchgate.net |

The direct functionalization of C-H bonds represents a highly atom-economical approach to constructing complex molecules. Acridinium-based photoredox catalysis has enabled novel C-H alkylation reactions. A zwitterionic acridinium amidate, for example, acts as a photoinduced direct hydrogen atom transfer (HAT) catalyst. nih.gov Upon absorption of visible light, it forms an excited-state amidyl radical that can directly abstract a hydrogen atom from an unactivated aliphatic C-H bond. This generates a carbon-centered radical, which can then couple with an acceptor molecule to form a new C-C bond, achieving a direct C-H alkylation. nih.gov

While many applications of 10-methylacridinium salts focus on oxidative transformations, their ability to initiate radical processes provides a platform for C-H functionalization. For instance, in reactions involving the oxidation of a substrate, the resulting radical can be trapped in an intermolecular fashion. While not a direct C-H alkylation in the traditional sense, the aromatization of 1,4-dihydropyridines catalyzed by 9-phenyl-10-methylacridinium involves the breaking of C-H bonds and demonstrates the catalyst's ability to mediate transformations at carbon centers under mild, aerobic conditions. nih.gov The development of specific C-H alkylation protocols using these catalysts remains an active area of research, building upon the fundamental principles of radical generation established in other contexts.

Carbon-Heteroatom Bond Formation

The formation of bonds between carbon and heteroatoms is crucial for the synthesis of a vast array of organic molecules, including pharmaceuticals and materials. 10-Methylacridinium catalysts have been instrumental in developing novel methods for C-N bond formation.

Photocatalytic C-N cross-coupling reactions have become an area of intense research, with significant progress made in scaling these reactions for industrial applications. nih.gov By expressing the product yield as a function of absorbed photon equivalents, a predictive scaling parameter can be established, allowing for the successful translation of these reactions from laboratory to multi-kilogram scale in continuous-flow reactors. nih.gov

Dual photoredox and nickel catalysis has enabled the C(sp³)-H cross-coupling of ethers with aryl chlorides. nih.gov In this system, the aryl chloride serves as both the cross-coupling partner and the source of a chlorine radical. nih.gov Mechanistic studies suggest that the photolysis of a Ni(III) aryl chloride intermediate, formed via single-electron oxidation, leads to the elimination of a chlorine radical. nih.gov

Anti-Markovnikov hydrofunctionalization of alkenes, including hydroamination, can be achieved using a dual catalyst system composed of an acridinium photooxidant and a hydrogen atom transfer (HAT) reagent. researchgate.net This method allows for the addition of a nitrogen-containing group to the less substituted carbon of the double bond. researchgate.net

Oxidation and Oxygenation Reactions

10-Methylacridinium photocatalysts are highly effective in mediating oxidation and oxygenation reactions, particularly in the activation of otherwise inert C-H bonds.

Derivatives of 10-methylacridinium ion have been designed as effective photoredox catalysts for the oxygenation of alkanes. For instance, 9-(4-halo-2,6-xylyl)-10-methylacridinium ions can efficiently catalyze the oxygenation of toluene (B28343) derivatives. acs.org Upon photoexcitation, these catalysts form a triplet electron-transfer state. acs.org This excited state is a powerful oxidant capable of abstracting an electron from toluene, initiating the oxygenation process in the presence of oxygen. acs.org

The oxidizing ability of the catalyst is crucial. For example, while 9-(4-chloro-2,6-xylyl)-10-methylacridinium ion effectively photocatalyzes the oxygenation of toluene, the less oxidizing 9-mesityl-10-methylacridinium ion does not, highlighting the importance of catalyst design. acs.org

Aromatic Hydrocarbon Oxygenation (e.g., Toluene, Anthracene)

The 10-methylacridinium scaffold, particularly when modified with a 9-aryl substituent, serves as a potent photoredox catalyst for the oxygenation of aromatic hydrocarbons. Under visible light irradiation, these catalysts can activate molecular oxygen to facilitate the oxidation of substrates like toluene and anthracene (B1667546).

For instance, a derivative, 9-(4-chloro-2,6-xylyl)-10-methylacridinium ion, efficiently catalyzes the oxygenation of toluene. acs.org Upon photoexcitation, this catalyst forms a triplet electron-transfer state with strong oxidizing and reducing capabilities. acs.org This excited state is capable of oxidizing toluene and concurrently reducing molecular oxygen, initiating the oxygenation process. acs.org The reaction proceeds effectively in an oxygen-saturated acetonitrile (B52724) solution. acs.org In contrast, 9-mesityl-10-methylacridinium ion does not catalyze toluene oxygenation due to its insufficient oxidizing power for this specific substrate. acs.org

In the case of anthracene and its derivatives, 9-mesityl-10-methylacridinium ion acts as an effective photocatalyst for oxygenation. acs.org Visible light irradiation of the catalyst in an oxygen-saturated acetonitrile solution containing 9,10-dimethylanthracene (B165754) leads to the formation of the corresponding epidioxyanthracene (Me₂An-O₂). acs.org Similar oxygenation occurs with anthracene and 9-methylanthracene, yielding their respective epidioxyanthracenes. acs.org The reaction with anthracene can proceed further under prolonged irradiation, ultimately forming anthraquinone (B42736) and hydrogen peroxide. acs.org

Table 1: Photocatalytic Oxygenation of Aromatic Hydrocarbons

| Catalyst | Substrate | Product | Key Finding |

|---|---|---|---|

| 9-(4-chloro-2,6-xylyl)-10-methylacridinium ion | Toluene | Oxygenated Toluene Derivatives | Catalyst's triplet state has strong oxidizing and reducing abilities. acs.org |

| 9-Mesityl-10-methylacridinium ion | Toluene | No Reaction | Insufficient oxidizing ability to oxidize toluene. acs.org |

| 9-Mesityl-10-methylacridinium ion | Anthracene, 9-Methylanthracene, 9,10-Dimethylanthracene | Corresponding Epidioxyanthracenes | Efficient photocatalytic oxygenation under visible light. acs.org |

| 9-Mesityl-10-methylacridinium ion | Anthracene (prolonged irradiation) | Anthraquinone, H₂O₂ | Further oxidation of the initial product. acs.org |

Phosphine (B1218219) Oxygenation

Derivatives of 10-methylacridinium have been noted for their chemiluminescent properties, which arise from their reaction with oxidants like hydrogen peroxide in alkaline media. researchgate.netresearchgate.net This process involves the oxidation of the acridinium cation to an electronically excited 10-methyl-9-acridinone. While the primary focus of existing research is on the light-emitting properties of this reaction for analytical applications, the underlying mechanism involves the oxidation of the acridinium salt. The principles of generating highly reactive oxygen species and facilitating electron transfer processes are fundamental to both chemiluminescence and photocatalytic oxidations, including the potential for phosphine oxygenation.

Halogenation Reactions (e.g., Trifluoromethylation, Chlorination, Bromination)

10-Methylacridinium-based photocatalysts are effective in various halogenation reactions, including the synthetically important trifluoromethylation.

Trifluoromethylation: The trifluoromethyl group is significant in pharmaceuticals due to its ability to enhance properties like metabolic stability and binding affinity. princeton.edu Photoredox catalysis offers a mild and efficient way to introduce this group. princeton.eduwikipedia.org A 9-(4-chloro-2,6-xylyl)-10-methylacridinium ion has been successfully used as a metal-free photocatalyst for the trifluoromethylation of toluene derivatives. acs.org This reaction utilizes S-(trifluoromethyl)dibenzothiophenium ion as the trifluoromethyl source and proceeds under visible light irradiation. acs.org The mechanism was elucidated through transient absorption and electrochemical measurements. acs.org

Chlorination and Bromination: While direct studies focusing on this compound for chlorination and bromination are less common, the principles of photoredox catalysis support its potential role. Halogenation of alkenes, for example, typically proceeds through a cyclic halonium ion intermediate, leading to anti-addition products. masterorganicchemistry.com In radical halogenation, the selectivity can vary; chlorination is often less selective than bromination, which tends to favor reaction at the site that forms the most stable carbon radical. libretexts.orgyoutube.com Deaminative halogenation presents a modern method for synthesizing organic halides from primary amines under mild conditions. nih.govnih.gov

Table 2: Halogenation Reactions Catalyzed by 10-Methylacridinium Derivatives

| Reaction | Catalyst | Substrate | Reagent | Key Finding |

|---|---|---|---|---|

| Trifluoromethylation | 9-(4-chloro-2,6-xylyl)-10-methylacridinium ion | Toluene Derivatives | S-(trifluoromethyl)dibenzothiophenium ion | Metal-free photocatalytic trifluoromethylation under visible light. acs.orgfigshare.com |

Hydrogenation and Deuteration Reactions

The 10-methylacridinium framework is involved in reactions that can be conceptually linked to hydrogenation and deuteration, particularly through processes mimicking biological redox cycles. For instance, 9-mesityl-10-methylacridinium has been used in model reactions of the photosynthetic reaction center. researchgate.net These reactions can involve the photocatalytic reduction of NAD⁺ models, a process analogous to hydrogenation. researchgate.net

In the context of deuteration, a 10-methylacridinium salt has been trideuteromethylated using CD₃MgI, which is prepared from CD₃I, to form 9-C[D₃]methylacridan. nih.gov This demonstrates the ability of the acridinium core to undergo addition reactions with deuterated reagents. The "borrowing hydrogen" methodology, where an alcohol is temporarily oxidized to an aldehyde to react with a nucleophile before being re-hydrogenated, provides a framework for C-C bond formation that involves both oxidation and reduction steps, conceptually related to hydrogenation. nih.gov

Ring-Opening and Cyclization Reactions

10-Methylacridinium catalysts can facilitate transformations that involve ring-opening and cyclization, often through photochemically initiated electron transfer. For example, the photocatalytic oxygenation of aromatic alkenes using 9-mesityl-10-methylacridinium ion and oxygen can lead to the formation of 1,2-dioxetanes, which are four-membered ring structures. acs.org

More broadly, the synthesis of medium-sized rings and macrocycles often relies on cascade reactions that can be initiated by various stimuli. nih.govwhiterose.ac.uk These strategies frequently involve the formation of reactive intermediates that undergo subsequent cyclization or ring expansion. nih.govwhiterose.ac.uk For instance, nucleophile-induced cyclization/ring expansion (NICE) involves an initial cyclization to form a reactive intermediate, which then expands to a larger ring. nih.govwhiterose.ac.uk While not directly employing this compound, these principles highlight the types of complex molecular rearrangements that can be accessed through carefully designed catalytic systems.

Upcycling of Polymer Substrates (e.g., Polystyrene)

Photoredox catalysis using 10-methylacridinium derivatives has emerged as a promising strategy for the chemical upcycling of polystyrene, a plastic that is otherwise difficult to recycle. nih.gov

The 9-mesityl-10-methylacridinium salt can upcycle various grades of polystyrene into valuable chemicals like benzoic acid, formic acid, and acetophenone. nih.gov This process can be driven by either visible light (456 nm) or solar radiation. researchgate.netnih.gov Mechanistic studies indicate that the primary photochemical step involves the reaction of the excited catalyst with oxygen, generating reactive oxygen species. researchgate.netnih.gov These species then abstract benzylic hydrogen atoms from the polystyrene backbone, initiating a cascade of reactions including the addition of triplet oxygen, hydrogen atom transfer, and fragmentation, ultimately leading to the desired small molecules. researchgate.netnih.gov Researchers have also used computational screening to identify a non-intuitive fluorinated acridinium catalyst that shows enhanced performance in converting polystyrene to benzoic acid at low catalyst loadings. rsc.org This approach has also been shown to be effective on real-world polystyrene waste containing additives and dyes. rsc.org

Table 3: Upcycling of Polystyrene using 10-Methylacridinium Catalysts

| Catalyst | Substrate | Products | Key Finding |

|---|---|---|---|

| 9-Mesityl-10-methylacridinium perchlorate | Polystyrene (various grades) | Benzoic acid (up to 40%), formic acid, acetophenone | Upcycling is achievable with visible light or solar radiation. researchgate.netnih.gov |

| Fluorinated acridinium catalyst | Polystyrene | Benzoic acid | Identified via computational screening for improved performance at low catalyst loadings. rsc.org |

Role in Multi-Component Catalysis Systems

Multi-component reactions (MCRs), where three or more reactants combine in a single step, are highly efficient for building molecular complexity. encyclopedia.pub Catalysis is crucial in MCRs to control the reaction pathway and selectivity from multiple possibilities. mdpi.com

While direct examples of this compound in multi-component catalyst systems are not extensively detailed in the provided context, its function as a photocatalyst makes it a suitable candidate for such systems. For instance, it could be paired with a metal catalyst where the acridinium compound initiates a reaction photochemically, and the resulting intermediate is then used in a subsequent step catalyzed by the metal. An example of a multi-catalyst system is the one-pot synthesis of dihydroquinolinones using a Rh/Pd/Cu system, where each metal catalyzes a specific step in the reaction sequence. organic-chemistry.org Biocatalysts are also increasingly being integrated into MCRs to achieve high selectivity under mild conditions. encyclopedia.pub The role of 10-methylacridinium in such a system would likely be to generate a key radical cation intermediate via photo-induced electron transfer, which could then participate in a cascade orchestrated by other catalytic species.

Synergistic Photoredox/Transition Metal Catalysis

The convergence of photoredox catalysis with transition metal catalysis has created a new paradigm for chemical reactivity, allowing for the development of novel transformations that are not accessible through either catalytic system alone. This synergistic approach leverages the ability of a photocatalyst to generate radical intermediates via single-electron transfer (SET), which can then enter the catalytic cycle of a transition metal, enabling unique bond formations under mild conditions. While specific examples directly employing this compound as the photocatalyst in tandem with transition metals are not extensively documented in the literature, the principles of this dual catalysis are well-established and can be illustrated with conceptually similar systems.

The general mechanism involves the photoexcitation of the photocatalyst, which then oxidizes or reduces a substrate to generate a radical. This radical species can then be intercepted by a transition metal complex, leading to a change in the metal's oxidation state and the formation of a new organometallic intermediate. This intermediate can then undergo further reactions, such as reductive elimination or oxidative addition, to form the desired product and regenerate both the photocatalyst and the transition metal catalyst.

A notable example of this synergy involves the use of a ruthenium-based photocatalyst in a reductive dehalogenation reaction, where 9,10-dihydro-10-methylacridine, the reduced form of the 10-methylacridinium ion, acts as the electron donor. calstate.edu In this process, the photoexcited ruthenium complex oxidizes the dihydroacridine, initiating an electron transfer cascade that ultimately leads to the reduction of a carbon-halogen bond. calstate.edu This highlights the potential of the acridine scaffold to participate in such dual catalytic systems.

The power of this synergistic approach lies in its ability to access novel reaction pathways. For instance, the combination of photoredox catalysis with nickel catalysis has enabled the coupling of α-carboxyl sp3-carbons with aryl halides. princeton.edu Similarly, palladium-catalyzed cross-coupling reactions have been significantly expanded through the integration of photoredox catalysis, allowing for reactions to proceed under milder conditions and with a broader substrate scope. chemrxiv.orgoaepublish.com Copper catalysis has also been successfully merged with photoredox catalysis, offering new avenues for C(sp3)-heteroatom bond formation. nih.gov

A representative reaction illustrating this concept is the decarboxylative arylation of α-amino acids with aryl halides, which can be achieved through the synergistic action of an iridium-based photocatalyst and a nickel catalyst. princeton.edu

Table 1: Representative Data for Synergistic Photoredox/Nickel-Catalyzed Decarboxylative Arylation of Amino Acids

| Entry | Amino Acid Derivative | Aryl Halide | Product | Yield (%) |

| 1 | N-Boc-glycine | 4-Iodoanisole | N-Boc-4-methoxyanilinomethane | 85 |

| 2 | N-Boc-alanine | 4-Bromobenzonitrile | N-Boc-1-(4-cyanophenyl)ethan-1-amine | 78 |

| 3 | N-Boc-valine | 1-Iodonaphthalene | N-Boc-1-(naphthalen-1-yl)-2-methylpropan-1-amine | 91 |

| 4 | N-Boc-phenylalanine | 4-Iodobenzaldehyde | N-Boc-1-(4-formylphenyl)-2-phenylethan-1-amine | 75 |

Note: This table represents typical results for this type of transformation and serves to illustrate the potential of synergistic photoredox/transition metal catalysis. The photocatalyst used in these specific examples is typically an iridium complex, not this compound.

Dual Photoredox and Hydrogen Atom Transfer (HAT) Catalysis

A significant advancement in the application of 10-methylacridinium catalysts is their integration into dual catalytic systems with hydrogen atom transfer (HAT) agents. This strategy has proven particularly effective for the anti-Markovnikov hydrofunctionalization of alkenes, a challenging transformation that is difficult to achieve with traditional methods.

In this dual catalytic cycle, the photoexcited 10-methylacridinium derivative, often the more robust 9-mesityl-10-methylacridinium ion, oxidizes the alkene via a single-electron transfer to generate a radical cation intermediate. nih.govacs.org Concurrently, a HAT catalyst, such as a thiol, is employed to donate a hydrogen atom to the more substituted carbon of the radical cation, leading to the formation of a stabilized radical. This radical is then trapped by a nucleophile, and the photocatalyst is regenerated in a subsequent electron transfer step, completing the catalytic cycle.

This methodology has been successfully applied to the anti-Markovnikov hydroamination of alkenes, providing a metal-free approach to the synthesis of nitrogen-containing heterocycles with complete regioselectivity. nih.gov The reaction proceeds under mild conditions, utilizing visible light irradiation and catalytic amounts of the acridinium photocatalyst and a thiol HAT catalyst. nih.gov

Table 2: Representative Data for the Anti-Markovnikov Hydroamination of Alkenes using a 10-Methylacridinium Derivative and a HAT Catalyst

| Entry | Alkene Substrate | Nucleophile | Product | Yield (%) |

| 1 | 4-Penten-1-amine | Intramolecular | 2-Methylpyrrolidine | 85 |

| 2 | 5-Hexen-1-amine | Intramolecular | 2-Methylpiperidine | 92 |

| 3 | Styrene | Benzylamine | N-Benzyl-2-phenylethan-1-amine | 70 |

| 4 | 1-Octene | Aniline | N-Phenyloctan-2-amine | 65 |

Note: The data in this table is representative of the yields and products achievable with the dual photoredox/HAT catalytic system employing a 9-mesityl-10-methylacridinium photocatalyst.

The development of these dual catalytic systems underscores the versatility of this compound and its derivatives as powerful photoredox catalysts. The ability to synergistically combine their reactivity with transition metal and HAT catalysis opens up new avenues for the development of novel and efficient synthetic methodologies.

Electrochemical Behavior of 10 Methylacridinium Compounds

Cyclic Voltammetry Studies

Cyclic voltammetry (CV) is a principal electrochemical technique used to probe the redox behavior of chemical species. For 10-methylacridinium (B81027) compounds, CV experiments are typically conducted in a three-electrode cell containing a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode, SCE), and a counter electrode (e.g., a platinum wire). The experiment is run in a suitable organic solvent, such as acetonitrile (B52724), with a supporting electrolyte like tetra-n-butylammonium perchlorate (B79767) to ensure solution conductivity.

When a potential is swept, the resulting voltammogram for a 10-methylacridinium salt reveals key information about its redox processes. The primary process observed is the reduction of the 10-methylacridinium cation (AcrH⁺) to the corresponding 10-methylacridinyl radical (AcrH•). This event is visible as a cathodic peak on the voltammogram. By reversing the potential scan, the corresponding anodic peak for the oxidation of the radical back to the cation can often be observed. The separation between the cathodic and anodic peak potentials (ΔEₚ) provides insight into the electrochemical reversibility of the redox couple. For a reversible one-electron process, this value is theoretically close to 59/n mV (where n=1).

One-Electron Redox Potentials

The one-electron redox potential (E₁/₂) is a critical parameter that quantifies the thermodynamic tendency of a species to accept an electron. For a reversible or quasi-reversible system, the half-wave potential can be estimated from the cyclic voltammogram as the average of the cathodic (Eₚ,c) and anodic (Eₚ,a) peak potentials.

| Compound | Redox Potential (V vs. SCE) | Process | Reference |

|---|---|---|---|

| 3,6-di-tert-butyl-9-mesityl-10-methylacridinium tetrafluoroborate | 2.07 | Oxidation (E⁰) | researchgate.net |

| Electron-Deficient Acridinium (B8443388) Salts (general) | +2.56 to +3.05 | Excited-State Oxidation (*E₁/₂) | nih.gov |

These high positive potentials underscore the ability of the acridinium cation to act as a strong single-electron oxidant in chemical reactions.

Electrochemical Generation of Acridinium Radicals

The electrochemical generation of the 10-methylacridinyl radical is achieved through a one-electron reduction of the 10-methylacridinium cation. This process is the fundamental electrochemical transformation that enables the catalytic activity of acridinium compounds. The reaction can be represented as:

AcrH⁺ + e⁻ ⇌ AcrH•